molecular formula C22H29N3O4S B4493245 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

Cat. No.: B4493245
M. Wt: 431.6 g/mol
InChI Key: WPHYVNKOXVAIAC-UHFFFAOYSA-N
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Description

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a morpholine ring, and a methanesulfonamide group. Its molecular formula is C21H28N2O4S, and it has a molecular weight of approximately 404.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzamide core is reacted with morpholine in the presence of a suitable base.

    Addition of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
  • **4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
  • **4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(PYRROLIDIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and methanesulfonamide group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-8-9-18(14-21(17)24(2)30(3,27)28)22(26)23-15-19-6-4-5-7-20(19)16-25-10-12-29-13-11-25/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYVNKOXVAIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE

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